1,8-Divinylperfluorooctane

Description

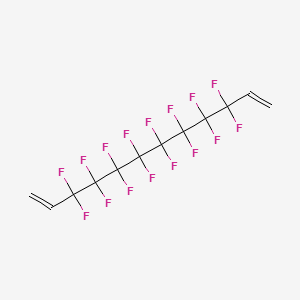

1,8-Divinylperfluorooctane is a perfluorinated compound with two vinyl (-CH=CH₂) groups at the terminal positions (1 and 8) of a fully fluorinated octane backbone. Perfluorinated compounds are known for their exceptional chemical inertness, thermal stability, and resistance to degradation due to strong C-F bonds.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluorododeca-1,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F16/c1-3-5(13,14)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLUWYULIBMDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371872 | |

| Record name | 1,8-Divinylperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35192-44-0 | |

| Record name | 1,8-Divinylperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,11-Dodecadiene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Divinylperfluorooctane can be synthesized through a series of fluorination and vinylation reactionsThe reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the fluorinated intermediates .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the environmental impact of fluorinated by-products .

Chemical Reactions Analysis

Types of Reactions: 1,8-Divinylperfluorooctane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, resulting in a fully saturated perfluorooctane.

Substitution: The vinyl groups can participate in substitution reactions with nucleophiles, leading to the formation of various substituted perfluorooctane derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Oxidation: Perfluorooctanoic acid.

Reduction: Perfluorooctane.

Substitution: Substituted perfluorooctane derivatives.

Scientific Research Applications

1,8-Divinylperfluorooctane has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorinated structure.

Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.

Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its chemical stability and unique surface properties

Mechanism of Action

The mechanism of action of 1,8-Divinylperfluorooctane involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. In biological systems, it can act as a contrast agent by enhancing the visibility of certain tissues or structures in imaging techniques .

Comparison with Similar Compounds

1,8-Diiodoperfluorooctane (C₈F₁₆I₂)

- Molecular Weight : 653.87 g/mol .

- Structure : Features iodine atoms at the 1 and 8 positions instead of vinyl groups.

- Properties: High molecular weight due to iodine substituents. Likely lower thermal stability compared to fully fluorinated compounds, as C-I bonds are weaker than C-F bonds.

- Safety : Classified for industrial use with precautions due to iodine’s reactivity .

1,8-Dichlorohexadecafluorooctane (C₈Cl₂F₁₆)

- Molecular Formula : C₈Cl₂F₁₆ .

- Structure : Chlorine atoms replace vinyl groups at the 1 and 8 positions.

- Properties: Moderate reactivity due to C-Cl bonds, enabling nucleophilic substitution reactions.

- Thermal Stability : Expected to be lower than perfluoro-n-octane but higher than iodinated analogs.

Perfluoro-n-octane (C₈F₁₈)

- Molecular Weight : 438.06 g/mol .

- Properties: Extremely stable (decomposition temperature >400°C). Non-reactive due to absence of functional groups. Applications: Used in electronics, heat-transfer fluids, and medical devices as a blood substitute .

- Environmental Impact : Persistent organic pollutant (POP) concerns due to bioaccumulation .

1,8-Difluorooctane (C₈H₁₆F₂)

- Molecular Weight : 150.21 g/mol .

- Structure : Partially fluorinated with fluorine at 1 and 8 positions.

- Properties: Lower thermal stability (boiling point: 185.8°C) compared to perfluorinated analogs. Applications: Limited data, but partially fluorinated compounds are often used in surfactants or lubricants .

Comparative Analysis

Structural and Functional Differences

| Compound | Substituents | Reactivity | Thermal Stability | Key Applications |

|---|---|---|---|---|

| This compound | Vinyl (-CH=CH₂) | High (polymerizable) | Moderate (inferred) | Polymers, functional materials |

| 1,8-Diiodoperfluorooctane | Iodine | Moderate | Lower (C-I bonds) | Industrial intermediates |

| 1,8-Dichlorohexadecafluorooctane | Chlorine | Moderate | Moderate | Specialty synthesis |

| Perfluoro-n-octane | None | Non-reactive | Very High (>400°C) | Electronics, medical devices |

| 1,8-Difluorooctane | Fluorine | Low | Low (boiling point 186°C) | Surfactants, lubricants |

Biological Activity

1,8-Divinylperfluorooctane (DVFO) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. As part of the broader class of per- and polyfluoroalkyl substances (PFAS), DVFO exhibits characteristics that may influence its behavior in biological systems, including effects on cellular functions and interactions with biomolecules.

DVFO is characterized by its fluorinated alkyl chain, which imparts hydrophobic and lipophobic properties. This unique structure influences its solubility, stability, and reactivity in biological environments. The presence of vinyl groups also suggests potential for polymerization or other chemical reactions under specific conditions.

The biological activity of DVFO is primarily mediated through its interactions with cellular components. Key mechanisms include:

- Protein Binding : DVFO can bind to serum albumin and other proteins, affecting its distribution and bioavailability in the bloodstream. This binding can influence the compound's half-life and potential for bioaccumulation .

- Cellular Uptake : The amphiphilic nature of DVFO allows it to interact with cell membranes, facilitating uptake into various cell types. Once inside cells, it may disrupt normal cellular processes by interfering with lipid metabolism pathways .

- Gene Expression Modulation : Exposure to DVFO has been shown to activate transcription factors such as PPAR-α, leading to alterations in gene expression related to lipid metabolism and inflammatory responses.

Biological Effects

Research has demonstrated several biological effects associated with DVFO exposure:

- Toxicity : Studies indicate that high concentrations of DVFO can lead to cytotoxicity in various cell lines, characterized by cell death and disruption of metabolic functions.

- Inflammatory Response : DVFO exposure has been linked to increased inflammatory markers in animal models, suggesting a potential role in inflammatory diseases.

- Endocrine Disruption : Evidence suggests that DVFO may disrupt endocrine functions, impacting hormone signaling pathways essential for maintaining homeostasis .

Case Studies

Several case studies have highlighted the biological activity of DVFO:

-

Case Study on Lipid Metabolism :

- A study involving rodent models demonstrated that chronic exposure to DVFO resulted in significant alterations in lipid profiles, including increased triglyceride levels and changes in fatty acid composition. This suggests a potential role for DVFO in metabolic disorders such as obesity and diabetes.

-

Case Study on Inflammatory Markers :

- In vitro experiments using human macrophage cell lines showed that DVFO exposure led to heightened expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This finding indicates a possible mechanism by which DVFO could contribute to chronic inflammatory conditions.

Data Summary

The following table summarizes key findings from research on the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.